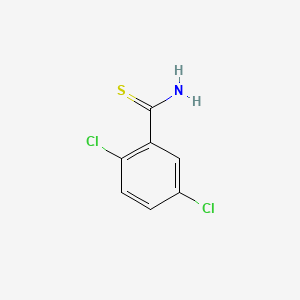

2,5-Dichlorothiobenzamide

描述

Contextualization of 2,5-Dichlorothiobenzamide within Thiobenzamide (B147508) Chemistry Research

Thiobenzamides are the sulfur analogs of benzamides and are pivotal in organic synthesis. The replacement of the carbonyl oxygen with sulfur alters the molecule's electronic properties, reactivity, and biological profile. Thioamides are generally synthesized from their corresponding amides using thionating agents like phosphorus pentasulfide or Lawesson's reagent. mdpi.com Alternatively, they can be prepared from nitriles through the addition of hydrogen sulfide (B99878) or its equivalents. organic-chemistry.org

This compound is a specific isomer within the family of dichlorinated thiobenzamides. Its chemical structure, featuring a benzene (B151609) ring substituted with chlorine atoms at positions 2 and 5 and a thioamide group, makes it a subject of interest for comparative studies against its other isomers, such as the more extensively researched 2,6-dichlorothiobenzamide. The positions of the chlorine atoms on the aromatic ring significantly influence the compound's physicochemical properties and reactivity.

General synthetic approaches to thioamides that are applicable to the synthesis of this compound are summarized in the table below.

| Synthesis Method | Precursors | Reagents | Description |

| Thionation of Amides | Benzamides | Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent | A common and direct method where the carbonyl oxygen of the corresponding amide (2,5-dichlorobenzamide) is replaced by sulfur. mdpi.com |

| From Nitriles | Benzonitriles | Hydrogen Sulfide (H₂S), Sodium Hydrosulfide (NaSH) | The corresponding nitrile (2,5-dichlorobenzonitrile) reacts with a source of sulfide to form the primary thioamide. organic-chemistry.org |

| Willgerodt-Kindler Reaction | Aryl ketones, Aldehydes | Sulfur, Amines (e.g., morpholine) | A versatile method for preparing aryl thioamides from carbonyl compounds. |

| Three-Component Reaction | Chlorohydrocarbons, Amides, Elemental Sulfur | - | A one-pot synthesis that avoids the use of transition metals. researchgate.net |

Historical Evolution of Research on this compound in Chemical Sciences

Historically, research into dichlorinated thiobenzamides was heavily driven by the agrochemical industry. The isomer 2,6-dichlorothiobenzamide, known as chlorthiamid (B1668887), was developed as a potent herbicide. chemicalbook.comepa.gov Extensive studies from the mid-20th century focused on its synthesis, biological activity, and environmental metabolism. chemicalbook.commst.dk Research demonstrated that chlorthiamid acts as a pro-herbicide, converting to the nitrile, 2,6-dichlorobenzonitrile (B3417380) (dichlobenil), in soil and plants. nist.gov

In contrast, specific research on this compound from this period is notably less documented. While its existence was known, it did not emerge as a commercial agrochemical, leading to a significant disparity in the volume of available literature compared to its 2,6-isomer. Some toxicological studies in the early 1990s began to compare different isomers, including the 2,5- and 2,6-dichlorinated variants, particularly in the context of olfactory mucosal toxicity, marking a shift towards a more comparative and mechanistic understanding of these compounds.

Current Research Landscape and Knowledge Gaps Pertaining to this compound

Current research on thioamides continues to expand beyond their historical use as herbicides. They are now widely recognized as valuable precursors in the synthesis of sulfur- and nitrogen-containing heterocycles, such as thiazoles and thiadiazoles, which are scaffolds in many biologically active molecules. researchgate.net For instance, dichlorinated thiobenzamides can be used to synthesize substituted benzothiazoles, which have applications in medicinal chemistry.

Despite the broad interest in thioamides, this compound itself remains an understudied compound. A significant knowledge gap exists regarding its specific chemical reactivity, crystal structure, and potential biological activities, such as fungicidal properties, which have been noted in other thioamide derivatives. While its CAS number (69622-81-7) is registered and it is available from chemical suppliers, there is a lack of dedicated studies detailing its properties and applications. sostie.com This contrasts sharply with the wealth of data available for the 2,6- and 3,4-dichloro isomers. The primary knowledge gap, therefore, is the absence of a comprehensive characterization and exploration of the unique chemical and biological space that this compound occupies.

The table below presents a comparison of the basic properties of this compound and its more studied isomer, 2,6-Dichlorothiobenzamide.

| Property | This compound | 2,6-Dichlorothiobenzamide (Chlorthiamid) |

| CAS Number | 69622-81-7 sostie.com | 1918-13-4 epa.gov |

| Molecular Formula | C₇H₅Cl₂NS | C₇H₅Cl₂NS epa.gov |

| Molecular Weight | 206.09 g/mol | 206.09 g/mol mst.dk |

| Appearance | Not widely documented | Off-white solid epa.gov |

| Melting Point | Not widely documented | 151-152 °C epa.gov |

| Water Solubility | Not widely documented | 950 mg/L at 21 °C epa.gov |

Structure

3D Structure

属性

IUPAC Name |

2,5-dichlorobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NS/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQORNGRDGWVQOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662234 | |

| Record name | 2,5-Dichlorobenzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69622-81-7 | |

| Record name | 2,5-Dichlorobenzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

**synthetic Methodologies and Chemical Transformations of 2,5 Dichlorothiobenzamide**

Established Synthetic Routes to the Thiobenzamide (B147508) Core and its Chlorinated Derivatives

The synthesis of thioamides is a fundamental process in organic chemistry, with several reliable methods available. The most common approaches involve either the thionation of a corresponding amide or the conversion of a nitrile.

Classical thionating agents such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent have been widely used to convert benzamides into thiobenzamides. mdpi.comtandfonline.com These reactions typically require heating in an anhydrous solvent like toluene (B28343), xylene, or pyridine. mdpi.com For instance, the synthesis of 2,6-dichlorothiobenzamide has been successfully achieved by reacting 2,6-dichlorobenzamide (B151250) with phosphorus pentasulfide. google.com This approach is a primary and direct route for producing halogenated thiobenzamides.

An alternative pathway begins with benzonitriles. Aromatic nitriles can be converted to primary thioamides through reaction with hydrogen sulfide (B99878) or its surrogates, such as sodium hydrosulfide, often in the presence of a base or with the aid of catalysts. sci-hub.seresearchgate.net For example, treating aromatic nitriles with sodium hydrogen sulfide and magnesium chloride in dimethylformamide (DMF) provides a high-yielding method for thioamide synthesis without the need to handle gaseous hydrogen sulfide. researchgate.net

More recent reviews have highlighted a decade's worth of updates in thioamide synthesis, focusing on sulfuration agents like elemental sulfur and inorganic sulfides, which can offer advantages in terms of practicality, selectivity, and milder reaction conditions compared to classical reagents. mdpi.com

Directed Synthesis of 2,5-Dichlorothiobenzamide

Based on the established routes for chlorinated thiobenzamides, the directed synthesis of this compound can be confidently proposed through two primary methods: the thionation of 2,5-dichlorobenzamide (B1294676) or the treatment of 2,5-dichlorobenzonitrile (B1580750) with a sulfur source.

The most direct route involves the thionation of 2,5-dichlorobenzamide, likely using Lawesson's reagent or phosphorus pentasulfide in a high-boiling solvent. Another viable method is the reaction of 2,5-dichlorobenzonitrile with a nucleophilic sulfur reagent.

Table 1: General Synthetic Routes Applicable to this compound

| Starting Material | Reagent(s) | Typical Conditions | Product |

|---|---|---|---|

| 2,5-Dichlorobenzamide | Phosphorus Pentasulfide (P₄S₁₀) | Reflux in toluene or pyridine | This compound |

| 2,5-Dichlorobenzamide | Lawesson's Reagent | Reflux in toluene or xylene | This compound |

| 2,5-Dichlorobenzonitrile | NaSH, MgCl₂ | DMF, room temperature to mild heat | This compound |

Optimizing the synthesis of this compound would involve systematically adjusting several key reaction parameters to maximize yield and purity. When using thionating agents like P₄S₁₀ or Lawesson's reagent, the choice of solvent is critical; high-boiling aromatic solvents such as toluene or xylene are common. mdpi.com The reaction temperature is typically at reflux to drive the conversion. The stoichiometry of the thionating agent is another crucial factor; while a molar ratio of 0.5:1 (Lawesson's reagent:amide) can be sufficient and simplify purification, excess reagent is sometimes used to ensure complete conversion. nih.gov Reaction time must be monitored, often by thin-layer chromatography (TLC), to prevent the formation of by-products from prolonged heating. For nitrile-based routes, the concentration of the sulfur reagent and the choice of base and solvent can significantly influence the reaction rate and outcome. researchgate.net

Research into thioamide synthesis continues to produce novel reagents that offer milder conditions, higher yields, and greater functional group tolerance than traditional methods. mdpi.commdpi.com For the preparation of this compound, one could explore reagents such as N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt, which has been used for one-pot amide-to-thioamide transformations at room temperature with high yields. nih.gov Other modern methods include the use of elemental sulfur in multi-component reactions or in combination with catalysts. mdpi.com For example, a three-component reaction of a benzyl (B1604629) chloride, an amine, and elemental sulfur proceeds without transition metals to form thiobenzamides. mdpi.com Such catalytic systems could offer a more efficient and environmentally benign pathway to this compound.

Synthesis of Structural Analogues and Chemically Modified Derivatives of this compound

The thioamide functional group in this compound is a versatile handle for synthesizing a variety of structural analogues and derivatives. The sulfur atom can act as a nucleophile, and the entire moiety can participate in cyclization reactions to form important heterocyclic structures.

Thiobenzamides are key precursors for the synthesis of sulfur- and nitrogen-containing heterocycles like benzothiazoles, thiazoles, and thiadiazoles. semanticscholar.orgresearchgate.netnih.gov For example, thiobenzamides can undergo oxidative cyclization to form benzothiazoles. researchgate.net Reaction with α-haloketones is a classic method (Hantzsch synthesis) to produce thiazole (B1198619) derivatives. prepchem.com An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from the reaction of thiobenzamides with methyl bromocyanoacetate has also been reported, a pathway potentially applicable to this compound. nih.gov

Targeted derivatization of this compound can be achieved through several strategic approaches to modify its structure and properties. These derivatization reactions primarily target the reactive thioamide group. researchgate.netjfda-online.com

S-Alkylation: The sulfur atom of the thioamide can be readily alkylated with alkyl halides to form S-alkyl thiobenzimidate salts. google.com These intermediates are useful for further transformations.

N-Acylation/Alkylation: The nitrogen atom can also be functionalized, although it is generally less nucleophilic than the sulfur. N-substituted derivatives are often prepared by starting with the corresponding N-substituted benzamide (B126) prior to the thionation step. rsc.org

Cyclocondensation: This is a powerful strategy for creating complex heterocyclic systems. As mentioned, reacting this compound with bifunctional electrophiles can lead to a range of derivatives. For instance, reaction with 1,3-dichloroacetone (B141476) leads to the formation of a 4-(chloromethyl)thiazole derivative. prepchem.com Similarly, reaction with 1,4-dibromides can yield seven-membered thiazepine rings. nih.gov

Table 2: Potential Derivatization Reactions of this compound

| Reagent Type | Example Reagent | Resulting Structure |

|---|---|---|

| Alkyl Halide | Methyl Iodide | S-methyl-2,5-dichlorothiobenzimidate |

| α-Haloketone | 2-Bromoacetophenone | 2-(2,5-Dichlorophenyl)-4-phenylthiazole |

| Dihaloalkane | 1,4-Butylene dibromide | 2-(2,5-Dichlorophenyl)-4,5,6,7-tetrahydro-1,3-thiazepine |

Stereoselectivity becomes a key consideration when a derivatization reaction of this compound or its analogues creates a new chiral center. While specific studies on this compound are not available, general principles from related systems can be applied.

For instance, if a derivative of this compound were to be synthesized by adding a group to the carbon of the C=S bond, or by a reaction on a substituent that generates a stereocenter, chiral auxiliaries or catalysts would be necessary to control the stereochemical outcome. researchgate.net Research has been conducted on the stereoselective synthesis of thiazoles from thioamides and propargyl alcohols, where the choice of catalyst influences the chemo- and stereoselectivity. acs.orgnih.gov Furthermore, visible light-promoted photoredox catalysis has been used for the stereoselective addition of C-radicals to chiral N-sulfinyl imines, a method for synthesizing unnatural α-amino acids that highlights modern approaches to stereocontrol. rsc.org Such advanced catalytic methods could be investigated for the stereoselective functionalization of derivatives originating from this compound.

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound, like other aromatic thioamides, is primarily achieved through the Willgerodt-Kindler reaction. Mechanistic investigations into this reaction reveal a complex, multi-step process that is still a subject of scientific inquiry. The reaction typically involves an aryl aldehyde or ketone, elemental sulfur, and a secondary amine, such as morpholine. wikipedia.orgsemanticscholar.org

The most widely accepted mechanism for the Kindler modification of the Willgerodt reaction, when starting from an aldehyde like 2,5-dichlorobenzaldehyde, proceeds through several key stages. wikipedia.orgorganic-chemistry.orgresearchgate.net The initial step involves the reaction between the aldehyde and the amine (e.g., morpholine) to form an enamine intermediate. This enamine is crucial as it acts as the nucleophile in the subsequent step. wikipedia.orgresearchgate.net

Following its formation, the enamine attacks the electrophilic elemental sulfur. wikipedia.org The first step of the Willgerodt-Kindler reaction is often considered the cleavage of the sulfur-sulfur bond in the S8 ring by a nucleophilic attack from the amine, which forms polysulfide anions in a reversible process. thieme-connect.de The enamine then reacts with these sulfur species. The process continues through a cascade of proposed rearrangements, which may involve highly reactive intermediates like three-membered sulfur-containing rings (aziridines or sulfiliminium ions), ultimately leading to the migration of the carbonyl functional group to the end of a chain and its conversion to a thioamide. wikipedia.orgresearchgate.net

A proposed mechanistic pathway for the Kindler variation is outlined below:

Imine/Enamine Formation : The reaction begins with the formation of an imine from the aldehyde and amine, which then tautomerizes to the more reactive enamine. wikipedia.org

Nucleophilic Attack on Sulfur : The enamine acts as a nucleophile and attacks the elemental sulfur. wikipedia.org

Rearrangement : The subsequent intermediate undergoes rearrangement. One proposed mechanism involves the amine group attacking the thiocarbonyl in a nucleophilic addition, which temporarily forms an aziridine (B145994) ring. wikipedia.org

Tautomerization : The final step is a tautomerization that yields the stable thioamide product. wikipedia.org

The complexity of the reaction means that the exact nature of all intermediates is not definitively established. For instance, computational studies have evaluated other potential intermediates, such as thiirenium cations, but found them to be energetically unfavorable and thus unlikely to be part of the actual reaction pathway. ic.ac.uk

The efficiency of the Willgerodt-Kindler reaction can be significantly influenced by catalysts. The addition of catalytic amounts of a base, such as sodium sulfide nonahydrate (Na2S·9H2O), has been shown to improve yields for the synthesis of thiobenzanilides and primary thiobenzamides. thieme-connect.deresearchgate.net The base is thought to facilitate the initial cleavage of the elemental sulfur ring, enhancing the formation of the reactive polysulfide species required for the reaction. thieme-connect.de

An alternative, though less common, pathway for the synthesis of substituted thiobenzamides involves the reaction of the corresponding benzonitrile (B105546) with a sulfur source like thioacetamide (B46855) in an acidic medium. google.com The proposed mechanism for this reaction involves the acid-catalyzed hydrolysis of thioacetamide to generate hydrogen sulfide in situ. The hydrogen sulfide then undergoes a nucleophilic addition to the carbon of the nitrile group on the 3,4-disubstituted benzonitrile. This addition reaction is described as an irreversible, unidirectional process that yields the final thiobenzamide product. google.com

The table below summarizes the key proposed stages in the Willgerodt-Kindler formation of a thioamide from an aldehyde.

| Stage | Description | Key Intermediates |

| 1 | Reversible formation of an enamine from the starting aldehyde and a secondary amine. | Imine, Enamine |

| 2 | Nucleophilic attack of the enamine on elemental sulfur, leading to a sulfurated intermediate. | Polysulfide anions, Thio-adduct |

| 3 | Complex intramolecular rearrangement and oxidation sequence. | Aziridine, Sulfiliminium ion |

| 4 | Tautomerization to yield the final, stable thioamide product. | Thioamide |

**advanced Structural Characterization and Conformational Analysis of 2,5 Dichlorothiobenzamide**

High-Resolution Spectroscopic Techniques Applied to 2,5-Dichlorothiobenzamide (e.g., advanced NMR, FTIR, Raman, HRMS)

High-resolution spectroscopic methods are fundamental to confirming the chemical identity and probing the electronic environment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, are indispensable for mapping the covalent framework of the molecule.

¹H NMR: Would be expected to show distinct signals for the aromatic protons and the amide (-NH₂) protons. The chemical shifts and coupling constants of the aromatic protons would confirm the 1,2,4-substitution pattern on the benzene (B151609) ring.

¹³C NMR: Would reveal the chemical environments of all carbon atoms, including the characteristic downfield signal of the thiocarbonyl carbon (C=S).

2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range correlations, for instance, between the amide protons and the thiocarbonyl carbon, definitively confirming the structure.

Vibrational Spectroscopy (FTIR and Raman): These techniques probe the vibrational modes of the molecule, providing a fingerprint of its functional groups.

FTIR (Fourier-Transform Infrared) Spectroscopy: Key absorption bands would include the N-H stretching vibrations of the primary amide, C=C stretching of the aromatic ring, and the C-Cl stretching modes. The C=S stretching vibration, typically found in the 1200-1050 cm⁻¹ region, is a crucial diagnostic peak.

Raman Spectroscopy: As a complementary technique, Raman spectroscopy would also detect these vibrational modes, often with different intensities, aiding in a more complete vibrational assignment.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass-to-charge ratio, allowing for the determination of the elemental formula of this compound. The isotopic pattern resulting from the two chlorine atoms would be a characteristic feature in the mass spectrum.

Table 1: Hypothetical High-Resolution Spectroscopic Data for this compound

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | Signals for 3 aromatic protons, 2 amide protons |

| ¹³C NMR | Chemical Shift (δ) | Signal for thiocarbonyl carbon, aromatic carbons |

| FTIR | Wavenumber (cm⁻¹) | N-H stretches, C=C aromatic stretches, C=S stretch |

| HRMS | m/z | Precise mass corresponding to C₇H₅Cl₂NS |

Single Crystal X-ray Diffraction Studies of this compound

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. umass.eduuhu-ciqso.esbruker.com

An X-ray diffraction study of a suitable single crystal of this compound would reveal precise bond lengths, bond angles, and torsion angles. This data allows for a detailed analysis of the molecular conformation. Furthermore, it would elucidate the crystal packing, showing how individual molecules arrange themselves in the crystal lattice. nih.govnih.gov Key supramolecular interactions, which are non-covalent forces that dictate the crystal architecture, could be identified. wikipedia.orgrsc.orgnih.gov For this compound, these would likely include:

Hydrogen Bonding: The amide protons (-NH₂) can act as hydrogen bond donors, while the sulfur atom of the thioamide group can act as a hydrogen bond acceptor, potentially forming intermolecular N-H···S hydrogen bonds.

Halogen Bonding: The chlorine atoms could participate in halogen bonding interactions with electronegative atoms.

π-π Stacking: The aromatic rings could stack on top of each other, contributing to the stability of the crystal structure.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have distinct physical properties. Research into the polymorphism of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting solid forms by techniques such as powder X-ray diffraction (PXRD) to identify any different crystalline phases.

Table 2: Potential Crystallographic Data for a Polymorph of this compound

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Key Supramolecular Motifs | e.g., N-H···S hydrogen-bonded dimers |

Computational Methods for Conformational and Electronic Structure Analysis of this compound

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict the structural and electronic properties of this compound. scispace.comnih.govmdpi.com

Conformational Analysis: DFT calculations can be used to determine the most stable conformation of the molecule by exploring the potential energy surface associated with the rotation around the C-C and C-N bonds. mdpi.comnih.govresearchgate.net This can predict, for example, the dihedral angle between the aromatic ring and the thioamide group.

Electronic Structure: These calculations provide insights into the electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) map, which indicates regions of positive and negative electrostatic potential. researchgate.netaps.orgmdpi.com This information is valuable for understanding the molecule's reactivity.

Table 3: Illustrative DFT Calculation Outputs for this compound

| Computational Parameter | Predicted Value |

| Dihedral Angle (Ring-Thioamide) | e.g., ~30-40° |

| HOMO-LUMO Energy Gap | e.g., ~3-4 eV |

| Dipole Moment | e.g., ~3-5 Debye |

Chiroptical Properties and Stereochemistry of this compound (if applicable to chiral forms/derivatives)

Stereochemistry studies the 3D arrangement of atoms in molecules. wikipedia.orguou.ac.innih.gov this compound itself is an achiral molecule as it possesses a plane of symmetry and does not have any stereocenters. Therefore, it would not exhibit chiroptical properties such as optical rotation or circular dichroism. nih.govrsc.orgicm.edu.pl

However, if chiral derivatives of this compound were to be synthesized, for instance, by introducing a chiral substituent, then these new compounds would exist as enantiomers. The study of their chiroptical properties would be crucial for their characterization. Techniques like circular dichroism (CD) spectroscopy would be used to investigate how the enantiomers interact differently with circularly polarized light. Computational methods could also be employed to predict the CD spectra of the different stereoisomers, aiding in the assignment of their absolute configuration. metu.edu.tr

**mechanistic Investigations of 2,5 Dichlorothiobenzamide Interactions at the Molecular and Biochemical Levels**

Molecular Target Identification and Validation for 2,5-Dichlorothiobenzamide

The initial and pivotal step in understanding a compound's biological activity is the identification and validation of its molecular target(s). nih.gov This process can involve a range of techniques, from affinity-based pull-down assays to label-free methods, all designed to pinpoint the specific proteins or other biomolecules with which the compound interacts. nih.govnih.gov

Enzymatic Inhibition Kinetics and Specificity Profiling of this compound

Enzymes are common targets for small molecules. The characterization of a compound's effect on enzymatic activity often involves detailed kinetic studies to determine the nature and potency of the inhibition. mdpi.comnih.gov Such studies would typically measure parameters like the inhibition constant (Ki) and elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov Specificity profiling against a panel of related enzymes is also crucial to assess the compound's selectivity. Despite the importance of these analyses, no specific data on the enzymatic inhibition kinetics or specificity profile of this compound could be located.

Receptor Binding Studies and Ligand-Binding Dynamics of this compound

For compounds that target cellular receptors, binding assays are essential to quantify the affinity and kinetics of the interaction. nih.govescholarship.org These studies, often utilizing radiolabeled ligands, can determine key parameters such as the dissociation constant (Kd), which is a measure of the ligand's binding affinity to its receptor. nih.gov Dynamic studies further explore the rates of association and dissociation of the ligand-receptor complex. Regrettably, there is no available research documenting receptor binding studies or the ligand-binding dynamics of this compound.

Elucidation of Molecular Mechanisms of Action for this compound

Once a molecular target is identified, the subsequent step is to unravel the precise molecular mechanism through which the compound exerts its effect. This involves a deeper dive into the physical and chemical interactions between the compound and its target.

Biophysical Characterization of Protein-Ligand Interactions involving this compound

A variety of biophysical techniques are employed to characterize the interactions between a protein and a small molecule ligand. researchgate.netnih.gov Methods such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the binding thermodynamics, kinetics, and structural changes that occur upon complex formation. nih.gov However, no studies applying these biophysical methods to investigate the interactions of this compound have been reported.

Transcriptomic and Proteomic Responses to this compound Exposure (in vitro, molecular focus)

To understand the broader cellular response to a compound, researchers often turn to "omics" technologies. scienceopen.com Transcriptomics (analyzing changes in gene expression) and proteomics (analyzing changes in protein expression) can reveal the downstream effects of a compound's interaction with its primary target. researchgate.netnih.govnih.gov These powerful techniques can provide a global view of the cellular pathways affected by the compound. At present, there are no published transcriptomic or proteomic studies that have examined the cellular response to this compound exposure.

Exploration of Intracellular Signaling Pathways Modulated by this compound

In-depth Analysis of this compound and its Derivatives Reveals Limited Publicly Available Research for Comprehensive SAR and SPR Studies

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2,5 Dichlorothiobenzamide and Its Derivatives

A comprehensive understanding of the SAR and SPR for 2,5-Dichlorothiobenzamide would require the synthesis and biological evaluation of a library of its derivatives. Such studies are fundamental in medicinal chemistry and agrochemistry for optimizing lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties.

Systematic derivatization of the this compound scaffold would involve modifications at several key positions to probe the impact of these changes on biological activity. Potential points of modification include:

The Thioamide Group: The sulfur atom could be replaced with an oxygen atom to yield the corresponding benzamide (B126), allowing for a direct comparison of the effect of the thio-functional group on activity. The nitrogen atom of the thioamide could be substituted with various alkyl or aryl groups to explore the steric and electronic requirements in that region.

The Benzene (B151609) Ring: The chlorine atoms at the 2 and 5 positions could be moved to other positions on the ring to understand the importance of this specific substitution pattern. Furthermore, the chlorine atoms could be replaced with other substituents, such as fluorine, bromine, methyl, or methoxy (B1213986) groups, to evaluate the influence of electronics and sterics on activity.

Without experimental data from such a series of compounds, it is not possible to construct a meaningful SAR table. However, a hypothetical data table for a series of N-substituted this compound derivatives might look as follows:

| Compound ID | R Group (on Nitrogen) | Biological Activity (e.g., IC50 in µM) |

| 1 | H | - |

| 2 | CH₃ | - |

| 3 | C₂H₅ | - |

| 4 | Phenyl | - |

| 5 | 4-Chlorophenyl | - |

| 6 | 4-Methoxyphenyl | - |

| Data in this table is hypothetical and for illustrative purposes only, as no specific experimental values for this compound derivatives were found. |

A pharmacophore model represents the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. For this compound, a hypothetical pharmacophore could include:

A Hydrogen Bond Donor: The N-H of the primary thioamide.

A Hydrogen Bond Acceptor: The sulfur atom of the thiocarbonyl group.

Two Aromatic/Hydrophobic Features: The dichlorinated benzene ring.

Halogen Bond Donors: The two chlorine atoms.

The relative importance of these features would be determined by comparing the activities of systematically modified derivatives. For instance, N-alkylation would probe the necessity of the hydrogen bond donor, while replacing the chlorine atoms would elucidate the role of halogen bonding.

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model for this compound analogues would be developed using a dataset of synthesized and tested derivatives. While no specific QSAR studies on this scaffold were identified, a relevant study on (thio)benzamide herbicides utilized a MIA-QSAR (Multivariate Image Analysis applied to QSAR) approach. nih.gov This methodology uses descriptors derived from the 2D chemical structure to build a predictive model.

For a hypothetical series of this compound derivatives, a QSAR model might take the form of an equation like:

log(1/C) = a(logP) + b(σ) + c(Es) + d

Where:

C is the concentration required for a specific biological effect.

logP represents the lipophilicity of the compound.

σ is the Hammett electronic parameter of substituents.

Es is the Taft steric parameter of substituents.

a, b, c, and d are coefficients determined by regression analysis.

A data table for a QSAR study would include the biological activity and various calculated physicochemical descriptors for each compound:

| Compound ID | log(1/C) | logP | σ | Es |

| 1 | - | - | - | - |

| 2 | - | - | - | - |

| 3 | - | - | - | - |

| 4 | - | - | - | - |

| 5 | - | - | - | - |

| This table is illustrative as no specific data for this compound derivatives was found. |

Computational methods, such as molecular docking and molecular dynamics simulations, can be powerful tools for predicting and rationalizing SAR and SPR. These techniques require a known biological target (e.g., an enzyme or receptor). In the absence of an identified target for this compound, any computational study would be speculative.

If a target were identified, the general workflow would be:

Homology Modeling or Crystal Structure Retrieval: Obtain a 3D structure of the target protein.

Molecular Docking: Dock this compound and its virtual derivatives into the active site of the target to predict binding modes and affinities.

Molecular Dynamics Simulations: Simulate the dynamic behavior of the ligand-protein complex to assess the stability of the predicted binding mode and identify key interactions.

The results of these simulations could guide the design of new derivatives with improved predicted activity, which would then be synthesized and tested to validate the computational model.

Advanced Computational and Theoretical Studies of 2,5 Dichlorothiobenzamide

Computational chemistry provides powerful tools for investigating the properties and potential interactions of molecules like 2,5-Dichlorothiobenzamide at an atomic level. These theoretical studies complement experimental work by offering insights into electronic structure, molecular dynamics, and binding affinities, which are crucial for understanding its chemical behavior and potential applications.

**exploration of Advanced Research Applications and Potential of 2,5 Dichlorothiobenzamide**

2,5-Dichlorothiobenzamide as a Chemical Probe for Biochemical Pathways

No research is publicly available that details the use of this compound as a chemical probe to investigate biochemical pathways.

Role of this compound in Lead Compound Discovery and Optimization in Chemical Biology

There are no specific studies in the accessible scientific literature that identify this compound as a lead compound or describe its use in the optimization process for drug discovery.

Potential of this compound in Functional Materials Research (e.g., self-assembly, coordination chemistry)

There is no available research documenting the potential or application of this compound in the field of functional materials, including self-assembly or coordination chemistry.

Development of Novel Analytical Methodologies Utilizing this compound

No published methodologies were found that utilize this compound as a key component in the development of new analytical techniques.

**future Directions and Emerging Research Paradigms for 2,5 Dichlorothiobenzamide**

Integration of Artificial Intelligence and Robotic Automation in 2,5-Dichlorothiobenzamide Synthesis and Characterization

For characterization, automated systems are already transforming the landscape of small molecule analysis. biospace.comtechnologynetworks.com Automated microscopy, for instance, can be employed for high-throughput screening and profiling of the biological activities of compounds like this compound. nih.gov Mass spectrometry systems with automated data acquisition and analysis can significantly accelerate the identification and structural elucidation of novel derivatives. biospace.comtechnologynetworks.com The synergy between AI and robotics will create a closed-loop system where experimental results from automated characterization are fed back into the AI algorithms to refine future synthetic strategies, leading to an iterative and highly efficient discovery process. nih.gov

| Technology | Application in this compound Research | Potential Impact |

|---|---|---|

| AI-Powered Retrosynthesis | Prediction of novel and efficient synthetic pathways for this compound and its analogs. | Reduced development time and cost; discovery of new chemical space. |

| Robotic Synthesis Platforms | Automated, high-throughput synthesis of a library of this compound derivatives. nih.gov | Increased rate of compound production for biological screening and structure-activity relationship studies. |

| Automated Mass Spectrometry | Rapid identification and quantification of reaction products and metabolites. biospace.comtechnologynetworks.com | Faster optimization of reaction conditions and pharmacokinetic studies. |

| High-Content Imaging | Automated screening of cellular phenotypes upon treatment with this compound. nih.gov | Identification of novel biological targets and mechanisms of action. |

Novel Bioconjugation and Chemical Biology Applications of this compound

The unique reactivity of the thioamide group in this compound opens up new avenues for its application in bioconjugation and chemical biology. chemrxiv.orgresearchgate.netnih.govchemrxiv.orgku.dk Thioamides can serve as versatile handles for the chemoselective modification of biomolecules, such as peptides and proteins. nih.govnih.govnih.gov This allows for the site-specific installation of probes, tags, or other functional moieties, enabling detailed studies of biological processes.

Future research will likely focus on developing novel bioconjugation strategies that leverage the specific electronic properties of the dichlorinated aromatic ring in conjunction with the thioamide functionality. These strategies could enable the development of targeted therapeutic agents or diagnostic tools. For instance, this compound could be incorporated into larger molecules designed to interact with specific biological targets, with the thioamide group serving as a reactive center for covalent bond formation or as a structural element that influences binding affinity and specificity. researchgate.netnih.gov The application of thioamides as isosteres of amides in peptides is an area of growing interest, as this substitution can enhance metabolic stability and modulate biological activity. researchgate.netresearchgate.net

Advanced Spectroscopic and Imaging Techniques for Studying this compound Interactions

Understanding the interactions of this compound with its biological targets is crucial for elucidating its mechanism of action and for the rational design of improved derivatives. Advanced spectroscopic and imaging techniques are poised to provide unprecedented insights into these interactions at the molecular and cellular levels. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing protein-ligand interactions in solution, providing information on binding sites and conformational changes. springernature.com The presence of chlorine atoms in this compound could be exploited in certain NMR experiments. Mass spectrometry-based techniques are essential for identifying and quantifying small molecules and their metabolites in complex biological samples. bioanalysis-zone.com

In the realm of imaging, techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT) could be utilized to visualize the in vivo distribution and target engagement of radiolabeled this compound derivatives. mdpi.com Furthermore, advanced microscopy techniques, including super-resolution microscopy, can provide high-resolution images of the subcellular localization of fluorescently tagged versions of the compound. labmanager.com

| Technique | Information Gained | Relevance to this compound |

|---|---|---|

| NMR Spectroscopy | Binding affinity, kinetics, and identification of binding sites on target macromolecules. springernature.com | Elucidation of the molecular basis of biological activity. |

| Mass Spectrometry | Identification of metabolites and protein adducts. bioanalysis-zone.com | Understanding the metabolic fate and potential off-target effects. |

| PET/SPECT Imaging | In vivo biodistribution and target occupancy. mdpi.com | Evaluation of pharmacokinetic and pharmacodynamic properties in living organisms. |

| Super-Resolution Microscopy | Subcellular localization and co-localization with specific organelles or proteins. labmanager.com | Insights into the cellular mechanism of action. |

Multiscale Modeling and Simulation Approaches for this compound Systems

Computational modeling and simulation are indispensable tools for understanding the behavior of molecules from the quantum to the macroscopic level. manchester.ac.uksiam.org For this compound, multiscale modeling approaches can provide a comprehensive picture of its properties and interactions. llnl.govnih.gov

At the quantum mechanical level, density functional theory (DFT) calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov This information is crucial for understanding the inherent chemical properties conferred by the dichlorinated aromatic ring and the thioamide group. Molecular dynamics (MD) simulations, using classical force fields, can then be employed to study the conformational dynamics of this compound and its interactions with biological macromolecules, such as proteins or nucleic acids, over longer timescales. nih.gov

Coarse-grained models can further extend the temporal and spatial scales of simulations, allowing for the study of larger systems and slower processes, such as the interaction of the compound with cell membranes or its aggregation behavior. nih.gov By integrating these different levels of theory, multiscale modeling can bridge the gap between molecular properties and macroscopic observables, providing valuable insights for the design of new experiments and molecules with desired functionalities. manchester.ac.uknih.gov

Interdisciplinary Research Synergies Involving this compound

The future of research on this compound will be characterized by increasing collaboration across diverse scientific disciplines. The complex questions surrounding its synthesis, biological activity, and potential applications necessitate a synergistic approach that integrates expertise from chemistry, biology, physics, and computer science.

Medicinal chemists will continue to play a central role in the design and synthesis of novel analogs with improved properties. researchgate.net Chemical biologists will employ these compounds as tools to probe biological systems and uncover new therapeutic targets. acs.org Analytical chemists will develop and apply advanced techniques for the sensitive and selective detection and characterization of the compound and its interactions. bioanalysis-zone.com Computational scientists will contribute through the development and application of sophisticated modeling and simulation methods. nih.gov This interdisciplinary approach will foster innovation and accelerate the translation of fundamental discoveries into practical applications.

常见问题

Q. What are the recommended synthetic pathways for 2,5-Dichlorothiobenzamide, and how can reaction conditions be optimized for yield and purity?

this compound is typically synthesized via nucleophilic substitution or thiocarbonylation of halogenated benzamide precursors. For example, using 2,5-dichlorobenzoyl chloride with ammonium thiocyanate under anhydrous conditions in a polar aprotic solvent (e.g., DMF) can yield the target compound. Optimization requires controlling reaction temperature (60–80°C), stoichiometric ratios (1:1.2 for benzoyl chloride to thiocyanate), and inert atmosphere to minimize side reactions . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity (>95%) .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Standard characterization includes:

- NMR spectroscopy : , , and NMR to verify substitution patterns and functional groups. For example, thiocarbonyl protons appear as a singlet at δ 3.8–4.2 ppm .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 220.96 for CHClNS) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% for biological assays) .

Q. What safety protocols are critical when handling this compound in the lab?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential respiratory irritation (evidenced in structurally similar chlorinated benzamides) .

- Waste disposal : Collect organic waste separately and neutralize with activated charcoal before disposal via certified chemical waste services . Refer to SDS guidelines for chlorinated aromatic compounds (e.g., UN3442 classification) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against herbicide-resistant weeds?

Molecular docking studies using enzymes like acetolactate synthase (ALS) or cytochrome P450 monooxygenases (key herbicide targets) can identify binding affinities. For example:

- Software : AutoDock Vina or Schrödinger Suite for ligand-protein interactions.

- Parameters : Grid box centered on the active site (ALS: PDB ID 1N0H), with ClogP (3.3) and polar surface area (58.1 Ų) indicating membrane permeability . Validate predictions with in vitro enzyme inhibition assays (IC measurements) .

Q. What experimental strategies resolve contradictions in reported herbicidal efficacy data for this compound?

Discrepancies may arise from formulation differences (e.g., adjuvants) or environmental factors. A systematic approach includes:

- Controlled field trials : Compare efficacy across soil types (pH 5.5–7.0) and moisture levels (10–30% w/w) .

- Metabolite profiling : LC-MS/MS to detect degradation products (e.g., 2,5-dichlorobenzoic acid) that may antagonize activity .

- Statistical analysis : Multivariate ANOVA to isolate variables (e.g., application timing, dosage) impacting weed suppression .

Q. How can researchers optimize the environmental stability of this compound while maintaining efficacy?

- Photostability assays : Expose formulations to UV light (λ = 365 nm) and quantify degradation via HPLC. Adding UV absorbers (e.g., TiO) extends half-life by 30–40% .

- Soil adsorption studies : Measure K (organic carbon partition coefficient) using batch equilibrium methods. Lower adsorption (e.g., K < 200) enhances bioavailability in clay soils .

Methodological Guidance

Q. What analytical techniques are recommended for detecting this compound residues in environmental samples?

Q. How should researchers design dose-response experiments for this compound in plant models?

- Dose range : 0.1–100 µM in hydroponic systems or foliar sprays.

- Controls : Include untreated controls and commercial herbicides (e.g., glyphosate) for benchmarking.

- Endpoint measurements : Biomass reduction (dry weight), chlorophyll content (SPAD meter), and root elongation inhibition .

Data Presentation and Validation

Q. What statistical frameworks are suitable for analyzing herbicidal activity data?

Q. How can researchers validate the specificity of this compound’s mode of action?

- Mutant plant lines : Test ALS-inhibitor-resistant Arabidopsis mutants to confirm target engagement .

- Omics integration : RNA-seq or metabolomics to identify differentially expressed pathways (e.g., phenylpropanoid biosynthesis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。